molecular formula C15H12F3N3O3 B6028197 Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate

Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate

Cat. No.: B6028197
M. Wt: 339.27 g/mol
InChI Key: NJSGUQXJEIBQDG-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable carbonylating agent to form the corresponding anilino carbonyl compound.

    Coupling with Pyrazinecarboxylate: The anilino carbonyl compound is then coupled with ethyl 2-pyrazinecarboxylate under appropriate conditions, such as the presence of a base and a coupling reagent, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The anilino carbonyl moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1-indolizinecarboxylate
  • Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate

Uniqueness

Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazinecarboxylate ester provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-2-24-14(23)12-11(19-6-7-20-12)13(22)21-10-5-3-4-9(8-10)15(16,17)18/h3-8H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSGUQXJEIBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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